![molecular formula C13H14BrNO3 B14397891 Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate CAS No. 88715-16-6](/img/structure/B14397891.png)
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromine atom, a prop-2-yn-1-yloxy group, and a carbamate group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate typically involves the following steps:
Carbamate Formation: Finally, the prop-2-yn-1-yloxy derivative is treated with isopropyl chloroformate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Potassium Carbonate: Used as a base in alkylation reactions.
Isopropyl Chloroformate: Used for carbamate formation.
Major Products Formed
Substituted Derivatives: Formed from substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-yn-1-yloxy group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl {3-chloro-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate: Similar structure but with a chlorine atom instead of bromine.
Propan-2-yl {3-fluoro-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro and fluoro analogs .
Eigenschaften
CAS-Nummer |
88715-16-6 |
|---|---|
Molekularformel |
C13H14BrNO3 |
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
propan-2-yl N-(3-bromo-4-prop-2-ynoxyphenyl)carbamate |
InChI |
InChI=1S/C13H14BrNO3/c1-4-7-17-12-6-5-10(8-11(12)14)15-13(16)18-9(2)3/h1,5-6,8-9H,7H2,2-3H3,(H,15,16) |
InChI-Schlüssel |
BKXNSXCZMIYTTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)OCC#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)
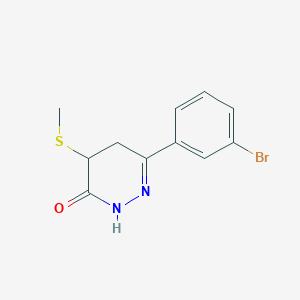
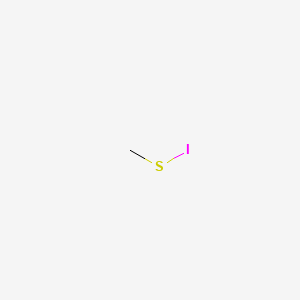
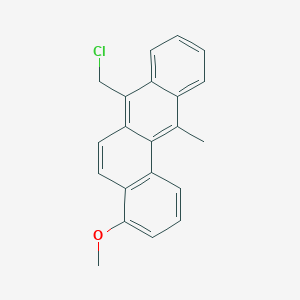
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
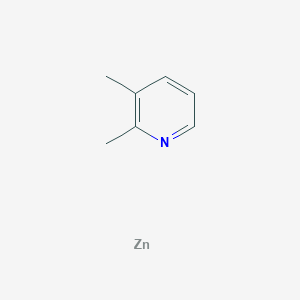
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
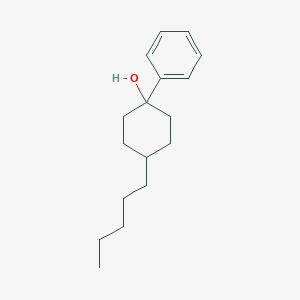
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
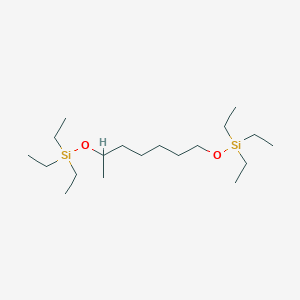

![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)

